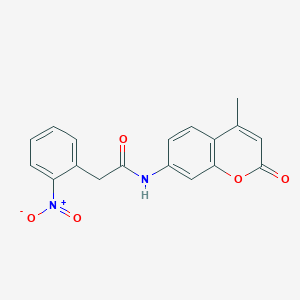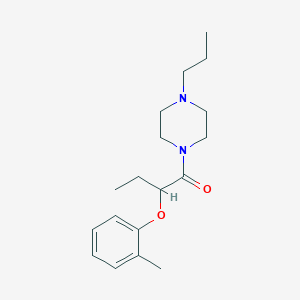![molecular formula C20H24N2O5S B4184903 2-(4-ethoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B4184903.png)
2-(4-ethoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide
Übersicht
Beschreibung
2-(4-ethoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features an ethoxyphenyl group and a morpholinylsulfonylphenyl group connected via an acetamide linkage. Its unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of 4-ethoxyphenylacetic acid: This can be achieved through the ethylation of phenylacetic acid.
Formation of 4-(4-morpholinylsulfonyl)aniline:
Coupling Reaction: The final step involves coupling 4-ethoxyphenylacetic acid with 4-(4-morpholinylsulfonyl)aniline under appropriate conditions to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-ethoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzoic acid.
Reduction: Formation of 4-ethoxyaniline.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2-(4-ethoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-ethoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the morpholinylsulfonyl group suggests potential interactions with sulfonamide-binding sites, while the ethoxyphenyl group may facilitate membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-ethoxyphenylacetamide: Lacks the morpholinylsulfonyl group, making it less versatile in biological applications.
4-(4-morpholinylsulfonyl)aniline: Lacks the ethoxyphenyl group, which may reduce its chemical reactivity.
N-(4-morpholinylsulfonyl)benzamide: Similar structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness
2-(4-ethoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-2-27-18-7-3-16(4-8-18)15-20(23)21-17-5-9-19(10-6-17)28(24,25)22-11-13-26-14-12-22/h3-10H,2,11-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVNOEXXELGXLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxamide](/img/structure/B4184822.png)



![N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B4184850.png)
![2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B4184852.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4184859.png)

![N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-2-phenylbutanamide](/img/structure/B4184877.png)

![N-cyclohexyl-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4184892.png)
![1-[4-(4-ACETYLPHENYL)PIPERAZINO]-2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-ETHANONE](/img/structure/B4184900.png)


